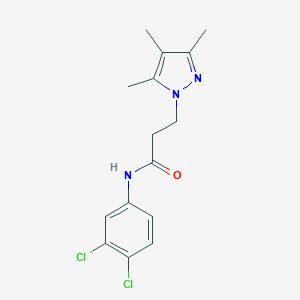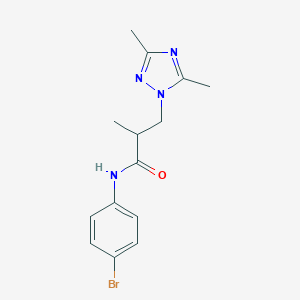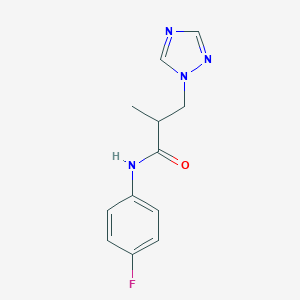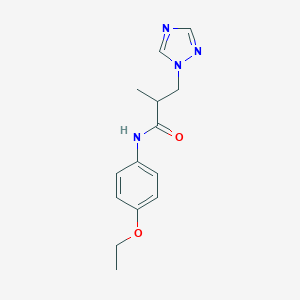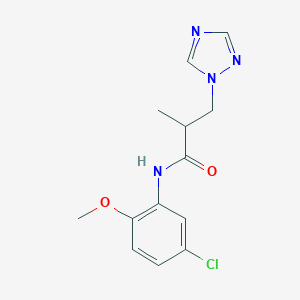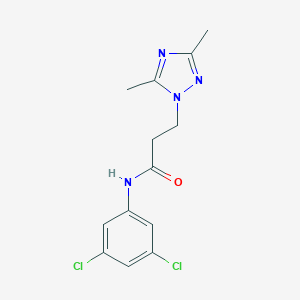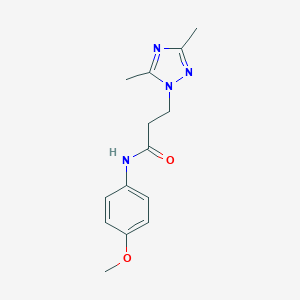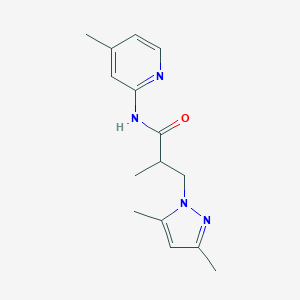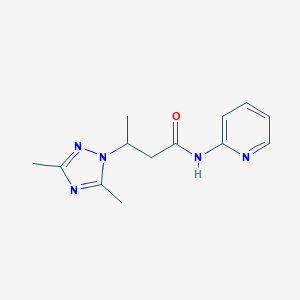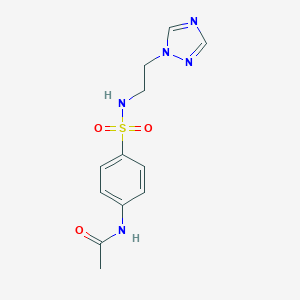![molecular formula C16H22Cl2N4O4S B500355 N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide CAS No. 878722-90-8](/img/structure/B500355.png)
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide, commonly known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since become a popular tool for studying the Notch signaling pathway.
Mecanismo De Acción
DAPT inhibits the Notch pathway by blocking the cleavage of Notch receptors. Notch receptors are transmembrane proteins that are cleaved by a protease called γ-secretase to release the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and activates downstream signaling events. DAPT binds to the active site of γ-secretase and prevents the cleavage of Notch receptors, thereby inhibiting downstream signaling events.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the Notch pathway, DAPT has been shown to inhibit the Wnt/β-catenin pathway, which is another important signaling pathway in development and disease. DAPT has also been shown to have anti-inflammatory effects and to promote neuronal differentiation in vitro. In vivo, DAPT has been shown to have anti-tumor effects in a variety of cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DAPT in lab experiments is its specificity for the Notch pathway. DAPT has been shown to be a highly selective inhibitor of γ-secretase and does not affect other proteases or signaling pathways. This makes DAPT a valuable tool for studying the Notch pathway in vitro and in vivo. However, one limitation of using DAPT is its solubility. DAPT is poorly soluble in water and requires the use of organic solvents, which can be toxic to cells at high concentrations.
Direcciones Futuras
There are many future directions for the use of DAPT in scientific research. One area of interest is the role of the Notch pathway in cancer stem cells. Cancer stem cells are a subpopulation of cells within tumors that are thought to be responsible for tumor initiation, progression, and recurrence. The Notch pathway has been implicated in the regulation of cancer stem cells, and DAPT has been shown to have anti-tumor effects in a variety of cancer models. Another area of interest is the use of DAPT in the treatment of Alzheimer's disease. The Notch pathway has been implicated in the pathogenesis of Alzheimer's disease, and DAPT has been shown to improve cognitive function in animal models of the disease.
Métodos De Síntesis
DAPT can be synthesized using a multi-step process starting from 3,4-dichloroaniline. The first step involves the reaction of 3,4-dichloroaniline with chloroacetyl chloride to form N-(3,4-dichloro-phenyl)-2-chloroacetamide. This compound is then reacted with morpholine-4-sulfonic acid to form N-(3,4-dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-chloroacetamide]. Finally, the chloro group is replaced with a piperazine group using piperazine to form N-(3,4-dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide, or DAPT.
Aplicaciones Científicas De Investigación
DAPT has been widely used in scientific research as a tool for studying the Notch signaling pathway. The Notch pathway is an evolutionarily conserved signaling pathway that plays a critical role in cell fate determination, proliferation, and differentiation. Dysregulation of the Notch pathway has been implicated in many diseases, including cancer, cardiovascular disease, and Alzheimer's disease. DAPT inhibits the Notch pathway by blocking the cleavage of Notch receptors, which is required for the activation of downstream signaling events.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N4O4S/c17-14-2-1-13(11-15(14)18)19-16(23)12-20-3-5-21(6-4-20)27(24,25)22-7-9-26-10-8-22/h1-2,11H,3-10,12H2,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJPQATCRNYQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

